molecular formula C11H16N2O B1295156 3-Pyridinol, 2-(piperidinomethyl)- CAS No. 2168-16-3

3-Pyridinol, 2-(piperidinomethyl)-

Cat. No. B1295156
CAS RN: 2168-16-3
M. Wt: 192.26 g/mol
InChI Key: BMRGAJCUJCTATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in several of the provided papers. For instance, an improved synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione is described, which allows for the preparation of homologues with different alkyl substituents . Another paper outlines a stereoselective synthesis of 2,6-disubstituted 3-piperidinols, which is accomplished in three steps and applied to the synthesis of (+)-julifloridine . Additionally, a one-pot oxidative decarboxylation-beta-iodination of amino acids is used to synthesize 2,3-disubstituted pyrrolidines and piperidines , and a three-component reaction is employed to synthesize 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized using various spectroscopic techniques. For example, dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines] are characterized by IR, NMR, and X-ray diffraction, and their molecular mechanics and semi-empirical methods are used to calculate optimized geometrical parameters . The structure of 3-(diethylborylethynyl)pyridine is studied in the crystalline state, revealing a nonplanar arrangement of cyclic trimers .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is explored in several studies. Piperidine–iodine is used as a dual system catalyst for the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives . The selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles from N-substituted piperidines involves cascade reactions that include decarboxylation and dehydrogenation steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate is stabilized by hydrogen bonding and C-H...π interactions . The molecular electrostatic potential and frontier molecular orbitals of dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines] indicate good stability and high excitation energies .

Scientific Research Applications

Volumetric Properties in Aqueous Solutions

Research on the volumetric properties of aqueous solutions of pyridine and piperidine derivatives, including 2-pyridinemethanol and 3-pyridinemethanol, reveals insights into the intermolecular interactions and the effects of temperature on these solutions. A study by Kul et al. (2013) investigated the density, excess volumes of mixing, and partial molar volumes of these compounds in water, providing a comparative analysis of their volumetric properties across different temperatures. These findings have implications for understanding the solvation and mixing behaviors of similar compounds in aqueous media, contributing to the broader field of solution chemistry (Kul et al., 2013).

Hydroaminomethylation Reactions

The hydroaminomethylation of olefins using specific ligands demonstrates the potential of piperidine derivatives in facilitating high-activity catalytic processes. Hamers et al. (2009) reported on the use of a pyrrole-substituted phosphine ligand in the hydroaminomethylation of 1-octene and piperidine, achieving high activities and selectivities. This research highlights the application of piperidine derivatives in synthetic organic chemistry, especially in the development of efficient and selective catalytic reactions (Hamers et al., 2009).

Synthesis of Complex Heterocycles

The synthesis of complex heterocycles is a crucial area of research in organic chemistry, with piperidine derivatives playing a significant role. A novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a compound of significant medicinal chemistry interest, was proposed by Smaliy et al. (2011). This method simplifies the production of this conformationally rigid diamine, showcasing the utility of piperidine derivatives in the synthesis of pharmacologically relevant molecules (Smaliy et al., 2011).

Antimicrobial Activity of Thiazolo[3,2]pyridines

The exploration of new antimicrobial agents is a critical field of research, with piperidine derivatives contributing to the discovery of novel compounds. El-Emary et al. (2005) synthesized a range of thiazolo[3, 2]pyridines containing pyrazolyl moiety and evaluated their antimicrobial activities. This study demonstrates the potential of piperidine and pyridine derivatives in developing new antimicrobial agents with significant efficacy (El-Emary et al., 2005).

Safety And Hazards

The safety data sheet for “3-Pyridinol, 2-(piperidinomethyl)-” suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

The future directions for “3-Pyridinol, 2-(piperidinomethyl)-” could involve further exploration of its potential applications in medicinal chemistry. Pyridinones have been adopted as an important block in medicinal chemistry and have wide applications in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-Pyridinol, 2-(piperidinomethyl)-”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-(piperidin-1-ylmethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-5-4-6-12-10(11)9-13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRGAJCUJCTATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176067
Record name 3-Pyridinol, 2-(piperidinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinol, 2-(piperidinomethyl)-

CAS RN

2168-16-3
Record name 2-(1-Piperidinylmethyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2168-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperidinylmethyl)-3-pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Piperidinomethyl)-3-pyridinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinol, 2-(piperidinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-PIPERIDINYLMETHYL)-3-PYRIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0BXB34D35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.